molecular formula C13H20N6O5 B1626913 2-Amino-2'-O-(2-methoxyethyl)adenosine CAS No. 256224-13-2

2-Amino-2'-O-(2-methoxyethyl)adenosine

Katalognummer: B1626913
CAS-Nummer: 256224-13-2
Molekulargewicht: 340.34 g/mol
InChI-Schlüssel: ZPWSGIIALWUBNX-WOUKDFQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Amino-2'-O-(2-methoxyethyl)adenosine is a useful research compound. Its molecular formula is C13H20N6O5 and its molecular weight is 340.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O5/c1-22-2-3-23-9-8(21)6(4-20)24-12(9)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWSGIIALWUBNX-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573213
Record name 2-Amino-2'-O-(2-methoxyethyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256224-13-2
Record name 2-Amino-2'-O-(2-methoxyethyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization As a Modified Purine Nucleoside Derivative

2-Amino-2'-O-(2-methoxyethyl)adenosine is chemically classified as a modified purine (B94841) nucleoside derivative. This classification stems from its structure, which is based on the natural purine nucleoside adenosine (B11128) but contains specific chemical alterations to both its purine base and its sugar moiety.

The core structure consists of:

A Purine Base (2-Aminoadenine): Unlike standard adenine (B156593), this base features an additional amino group at the 2-position of the purine ring, classifying it as 2,6-diaminopurine (B158960). nih.gov This modification has a profound impact on the base-pairing properties of the nucleoside. The 2-amino group allows for the formation of a third hydrogen bond when pairing with thymine (B56734) (in DNA) or uridine (B1682114) (in RNA). nih.govgenelink.com This results in a more stable duplex, analogous to the three hydrogen bonds seen in a guanine-cytosine (G:C) pair. genelink.com

A Ribose Sugar with a 2'-O-(2-methoxyethyl) Modification: The ribose sugar is modified at the 2' position, where the hydroxyl (-OH) group is replaced with a 2-O-methoxyethyl (2'-O-MOE) group (-O-CH2CH2-O-CH3). biosearchtech.combiosynth.com This modification is a hallmark of second-generation antisense technology and is crucial for conferring desirable pharmacological properties. biosearchtech.com

The dual modifications mean that when this nucleoside is incorporated into an oligonucleotide, it contributes enhanced characteristics from both the base and the sugar, making it a highly valuable component in the synthesis of therapeutic nucleic acids.

Table 1: Structural Components of this compound

Component Base Structure Key Feature Conferred Property
Purine Base 2,6-Diaminopurine (2-Aminoadenine) Extra amino group at the 2-position Forms three hydrogen bonds with T/U, increasing duplex stability (Tm). nih.govgenelink.com

| Sugar Moiety | Ribose | 2'-O-(2-methoxyethyl) group | Enhances nuclease resistance and binding affinity to RNA targets. biosearchtech.comidtdna.com |

Historical Development and Significance of 2 O Modified Nucleosides in Oligonucleotide Science

The development of chemically modified oligonucleotides has been a multi-generational effort aimed at overcoming the limitations of natural nucleic acids for therapeutic use. umich.edu The journey toward advanced compounds like 2-Amino-2'-O-(2-methoxyethyl)adenosine is rooted in the systematic improvement of oligonucleotide chemistry.

First-generation antisense oligonucleotides primarily utilized phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced with sulfur. idtdna.com Introduced in the late 1960s, this modification successfully increased resistance to degradation by cellular nucleases. idtdna.comnih.gov However, PS linkages also led to some undesirable effects, including reduced binding affinity for the target RNA and potential for non-specific protein binding, which could cause cytotoxicity at high concentrations. idtdna.comnih.gov

To address these shortcomings, research efforts turned to modifying the sugar moiety of the nucleoside, leading to the "second generation" of antisense technology. idtdna.comnih.gov The 2' position of the ribose sugar was identified as a prime location for chemical modification. biosearchtech.com Early and important 2'-O-modifications included 2'-O-methyl (2'-OMe), which offered improved nuclease resistance and higher binding affinity compared to the first-generation PS oligonucleotides. nih.govrsc.org

A landmark development in this era was the introduction of the 2'-O-methoxyethyl (2'-O-MOE) modification. In a pivotal 1995 publication, Pierre Martin described the synthesis of 2'-O-alkylated ribonucleosides, including 2'-O-MOE, and reported their "surprising properties". ethz.chox.ac.uk Oligonucleotides incorporating the 2'-O-MOE modification demonstrated significantly enhanced binding affinity to complementary RNA targets, superior resistance to nuclease degradation compared to both unmodified and 2'-OMe counterparts, and improved specificity. biosearchtech.comethz.chox.ac.uk The 2'-O-MOE group pre-organizes the sugar into an A-form geometry, which is favorable for binding to RNA, contributing to its high affinity. oup.com These attributes established 2'-O-MOE as one of the most successful and widely used modifications in the field of oligonucleotide therapeutics. ethz.choup.com

Table 2: Evolution of Key Oligonucleotide Modifications

Generation Primary Modification Key Advantages Key Limitations
First Phosphorothioate (PS) Backbone Increased nuclease resistance. idtdna.com Reduced binding affinity; potential for non-specific protein binding and toxicity. nih.gov
Second 2'-O-Methyl (2'-OMe) Sugar Higher binding affinity than PS; good nuclease resistance. nih.govrsc.org Less effective at suppressing RNA levels compared to 2'-O-MOE in some cases. idtdna.com

| Second | 2'-O-Methoxyethyl (2'-O-MOE) Sugar | Superior nuclease resistance and binding affinity; increased lipophilicity for favorable pharmacokinetics. biosearchtech.comethz.ch | Does not support RNase H cleavage, requiring use in gapmer designs. idtdna.com |

Role and Potential of 2 Amino 2 O 2 Methoxyethyl Adenosine Within Emerging Therapeutic Modalities Research

Regioselective Alkylation Strategies for Ribose Modification

Achieving selective alkylation at the 2'-hydroxyl group of the ribose sugar is a central challenge in the synthesis of 2'-O-modified nucleosides. The proximity and similar reactivity of the 2'- and 3'-hydroxyl groups necessitate carefully controlled reaction conditions to favor the desired 2'-O-alkylation product over the 3'-O-isomer and di-alkylated byproducts.

A key reagent used for introducing the 2-methoxyethyl (MOE) group is 1-methanesulfonyloxy-2-methoxyethane, also known as MOE-OMs. cdnsciencepub.comnih.govnih.gov This alkylating agent has been successfully employed in the direct alkylation of purine (B94841) ribonucleosides, including 2-aminoadenosine (B16350). cdnsciencepub.comnih.govnih.gov The reaction involves the nucleophilic attack of a deprotonated hydroxyl group on the ribose sugar onto the ethyl group of MOE-OMs, displacing the methanesulfonyloxy group. Studies have shown that MOE-OMs can effectively alkylate 2-aminoadenosine in solvents like dimethylsulfoxide (DMSO). cdnsciencepub.comnih.gov

The choice of base and reaction conditions is critical for maximizing the yield of the desired 2'-O-MOE isomer. The direct alkylation of 2-aminoadenosine with MOE-OMs has been studied using various strong bases, such as potassium tert-butoxide (t-BuOK), potassium hydroxide (B78521) (KOH), and sodium hydride (NaH), typically in a DMSO solvent system under mild heating. cdnsciencepub.comnih.govnih.gov

Research indicates that the selection of the base significantly influences the product distribution. For instance, the alkylation of 2-aminoadenosine in DMSO using different bases leads to a mixture of products, including the desired 2'-O-MOE derivative, the 3'-O-MOE isomer, and di-substituted products. nih.gov The use of KOH was found to provide a higher yield of the target 2'-O-MOE-2-aminoadenosine compared to NaH under similar conditions. nih.gov Further optimization showed that using a combination of KOH and lithium bromide (LiBr) could also influence the product ratios. nih.gov

The following table summarizes the findings from a study on the alkylation of 2-aminoadenosine with MOE-OMs in DMSO, highlighting the impact of the base on product yields. nih.gov

Table 1: Influence of Base on Product Yields in the Alkylation of 2-Aminoadenosine

Base 2'-O-MOE Derivative Yield 3'-O-MOE Derivative Yield 2',3'-di-O-MOE Derivative Yield
t-BuOK 35% 9% 1%
NaH 28% 15% 12%
KOH 45% 10% 13%

Data sourced from Sivets, 2007. nih.gov

Precursor Chemistry and Conversions for this compound Synthesis

The synthesis can proceed from different starting materials, with the most direct route beginning with 2-aminoadenosine. However, alternative strategies utilize guanosine (B1672433) as a precursor due to its availability, employing a "masked guanosine" approach.

The most straightforward synthesis of this compound involves the direct alkylation of 2-aminoadenosine (also known as 2,6-diaminopurine (B158960) riboside, DAPR). cdnsciencepub.comnih.gov In this method, the hydroxyl groups of the ribose on 2-aminoadenosine are deprotonated by a strong base, and the resulting alkoxide ions react with an alkylating agent like 1-methanesulfonyloxy-2-methoxyethane. nih.govnih.gov This process requires careful separation of the resulting isomers via methods like column chromatography to isolate the pure 2'-O-MOE product. nih.gov

Direct chemical modifications on the sugar moiety of guanosine can be challenging due to issues like poor solubility and gel formation. cdnsciencepub.com To circumvent these problems, a multi-step strategy has been developed where guanosine is first chemically converted into a more tractable intermediate, 2-aminoadenosine. cdnsciencepub.comnih.gov This transformation of the guanine (B1146940) base into a 2,6-diaminopurine base makes subsequent modifications, such as the desired 2'-O-alkylation, more efficient. cdnsciencepub.com

Once the 2-aminoadenosine precursor has been successfully modified to yield this compound, the resulting compound can serve as a substrate for the enzyme adenosine (B11128) deaminase (ADA). cdnsciencepub.comresearchgate.net ADA specifically catalyzes the hydrolytic deamination of the 6-amino group, converting the 2,6-diaminopurine derivative into the corresponding guanine derivative, 2'-O-(2-methoxyethyl)guanosine. This enzymatic step is not used to synthesize the target 2-aminoadenosine compound itself, but rather to convert it into its guanosine analogue, effectively using 2-aminoadenosine as a "masked guanosine" intermediate. cdnsciencepub.com

Improved Synthetic Routes and Yield Optimization in Industrial and Laboratory Scale

On an industrial scale, processes developed for related pyrimidine (B1678525) nucleosides offer insights into potential improvements. These include modifying reaction conditions to enhance regioselectivity and adopting continuous extraction purification methods instead of laborious column chromatography. researchgate.net For large-scale preparations, optimizing the addition and removal of protecting groups and improving isolation techniques like crystallization are key to maximizing yield and purity. researchgate.net The development of an efficient, multi-hundred kilogram scale-up process for 2,6-diaminopurine riboside, the direct precursor, is a critical enabler for the large-scale manufacture of its derivatives. researchgate.net

Control and Characterization of Isomeric Purity in 2'-O- vs. 3'-O-Modified Nucleosides

A significant challenge in the synthesis of 2'-O-modified ribonucleosides, including this compound, is the concurrent formation of the 3'-O-substituted isomer. The alkylation of the ribose hydroxyl groups is rarely completely selective for the 2'-position, leading to a mixture of 2'-O- and 3'-O-isomers. nih.gov The ratio of these isomers is highly dependent on the reaction conditions, such as the choice of base, solvent, and temperature. For instance, the alkylation of adenosine derivatives with agents like 1-methanesulfonyloxy-2-methoxyethane can yield both isomers, with the 3'-isomer, 2-Amino-3'-O-(2-methoxyethyl)adenosine, being a significant byproduct. nih.govchemicalbook.com

Controlling and verifying the isomeric purity is therefore critical for producing a well-defined final product for oligonucleotide synthesis. The separation and characterization of these isomers rely on robust analytical techniques.

Key Characterization and Separation Techniques:

Chromatography: High-Performance Liquid Chromatography (HPLC) is the primary method for both analytical quantification and preparative separation of 2'-O- and 3'-O-isomers. The slight difference in polarity between the two isomers is often sufficient to allow for their resolution on a suitable column, typically a reverse-phase column. biorxiv.org

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the identity of the isomers. nih.gov While the isomers have identical mass, their fragmentation patterns and chromatographic retention times differ, allowing for unambiguous identification. High-resolution mass spectrometry can confirm the elemental composition of the products and any degradation impurities. biorxiv.orgbiorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides definitive structural confirmation. The chemical shifts of the ribose protons, particularly H1', H2', and H3', are distinct for the 2'-O- and 3'-O-substituted isomers, allowing for clear differentiation and assessment of isomeric purity in the final isolated product.

The table below summarizes the analytical approaches used to ensure isomeric purity.

Technique Purpose Key Differentiator
High-Performance Liquid Chromatography (HPLC) Separation and QuantificationDifferent retention times due to polarity differences.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and Purity CheckIdentical mass but distinct retention times and potentially different fragmentation patterns. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive Structure ElucidationUnique chemical shifts for ribose protons (H1', H2', H3') in each isomer.

Synthesis of Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Integration

For incorporation into a growing nucleic acid chain via automated solid-phase synthesis, the modified nucleoside must be converted into a phosphoramidite building block. wikipedia.orgglenresearch.com This involves a multi-step process where the functional groups of the nucleoside are selectively protected, followed by phosphitylation of the 3'-hydroxyl group.

The general synthetic route involves:

Protection of the 5'-hydroxyl group: This is typically achieved using an acid-labile dimethoxytrityl (DMTr) group, which also aids in purification. researchgate.net

Protection of the exocyclic amino group (N6): A base-labile protecting group is installed on the adenine (B156593) base. researchgate.net

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final phosphoramidite monomer. researchgate.net This monomer is then purified and is ready for use in an oligonucleotide synthesizer.

The exocyclic amino groups of nucleobases are nucleophilic and require protection to prevent unwanted side reactions during oligonucleotide synthesis, such as branching or modification by the phosphitylating reagent. umich.edu For adenosine and its derivatives, several acyl-based protecting groups are commonly employed. These groups must be stable throughout the synthesis cycles but easily removable during the final deprotection step, which is typically performed using aqueous ammonia (B1221849) or a mixture of ammonia and methylamine. nih.gov

Common N6-protecting groups for adenosine include:

Benzoyl (Bz): A standard protecting group, removable under standard ammonia treatment.

Phenoxyacetyl (Pac): A milder protecting group that can be removed more rapidly than benzoyl, which is advantageous for the synthesis of sensitive oligonucleotides. springernature.com

Acetyl (Ac): Another labile protecting group used in specific applications. nih.gov

Protecting Group Abbreviation Typical Removal Condition Key Feature
BenzoylBzConcentrated aqueous ammonia, 55°C, 8-16 hStandard, robust protection.
PhenoxyacetylPacConcentrated aqueous ammonia, 55°C, 4-8 hMore labile than Bz, allowing for milder deprotection. springernature.com
AcetylAcConcentrated aqueous ammonia, room temp to 55°CVery labile, used for highly sensitive sequences. nih.gov

The incorporation of the this compound phosphoramidite into an oligonucleotide sequence is achieved using automated solid-phase synthesis. wikipedia.org The process uses a solid support, often controlled pore glass (CPG), to which the first nucleoside is attached. nih.gov The oligonucleotide is then assembled in a stepwise fashion from the 3' to the 5' direction through a repeated four-step cycle. nih.gov

The standard phosphoramidite synthesis cycle is as follows:

Deblocking (Detritylation): The acid-labile 5'-DMTr protecting group on the support-bound nucleoside is removed with an acid, typically dichloroacetic or trichloroacetic acid, to expose the free 5'-hydroxyl group. oup.com

Coupling: The prepared phosphoramidite building block is activated by a weak acid, such as tetrazole or a derivative, and then coupled to the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage. wikipedia.org

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion-mutant sequences.

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine. nih.gov

This cycle is repeated for each monomer added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed in a final deprotection step, yielding the desired modified oligonucleotide. nih.gov

Influence of 2'-O-Methoxyethyl Modification on Ribose Conformation (e.g., C3'-endo pucker)

Molecular dynamics simulations and crystal structure analyses have consistently demonstrated that the presence of the 2'-O-methoxyethyl substituent effectively "locks" the sugar into a C3'-endo conformation. oup.comnih.gov This conformational preference is a key factor contributing to the A-form geometry adopted by oligonucleotides incorporating MOE-modified nucleosides. oup.comnih.gov The stabilization of the C3'-endo pucker is attributed to the steric interactions of the bulky MOE group, which pre-organizes the sugar into this specific conformation. oup.comnih.gov This pre-organization reduces the entropic penalty upon duplex formation, thereby enhancing binding affinity. oup.com

The preference for the C3'-endo pucker is a general feature of 2'-O-alkyl modifications, but the MOE group has been shown to be particularly effective in enforcing this conformation. synoligo.com This rigidification of the sugar pucker contributes significantly to the enhanced thermal stability of duplexes containing MOE-modified nucleotides. biosearchtech.com

Table 1: Influence of 2'-O-Methoxyethyl Modification on Ribose Pucker

ModificationPredominant Ribose PuckerResulting Helix GeometryReference
Unmodified DNAC2'-endoB-form glenresearch.com
Unmodified RNAC3'-endoA-form glenresearch.com
2'-O-Methoxyethyl (MOE)C3'-endoA-form oup.comnih.gov

Preservation of Stereochemical Integrity in Modified Nucleosides

The synthesis of therapeutic oligonucleotides often involves the creation of chiral centers, particularly at the phosphorothioate (B77711) linkages that are commonly introduced to enhance nuclease resistance. The stereochemistry at these linkages can influence the biological activity and safety profile of the oligonucleotide. Therefore, ensuring the stereochemical integrity and reproducibility of these modifications is of paramount importance.

Systematic investigations into the synthesis of 2'-O-methoxyethylribonucleoside phosphoramidite-based phosphorothioate oligonucleotides have revealed that the process can be conducted under inherent stereochemical control. acs.orgresearchgate.net Studies have shown that the diastereomeric ratio of the phosphorothioate linkages is reproducible between different synthesis batches and is largely independent of factors such as the diastereomeric composition of the phosphoramidites, the scale of the synthesis, or the solid support used. acs.org

However, the choice of activator during the phosphoramidite coupling step plays a significant role in determining the final diastereomeric ratio of the 2'-O-methoxyethyl RNA phosphorothioate internucleotide linkages. acs.org This highlights the ability to control and reproduce the stereochemical outcome of the synthesis, which is crucial for the consistent manufacturing of therapeutic oligonucleotides. The internal chiral induction is exerted by the nucleotide sugars and the growing oligonucleotide chain itself. researchgate.net

Impact on Duplex and Triplex Stability in Nucleic Acid Architectures

A hallmark of the 2'-O-methoxyethyl modification is its significant contribution to the stability of nucleic acid duplexes. The incorporation of 2'-MOE nucleotides into an oligonucleotide strand enhances its binding affinity for complementary RNA and DNA strands. nih.govresearchgate.net This increased stability is reflected in a higher melting temperature (Tm) of the resulting duplex. biosearchtech.com

The enhanced stability is primarily attributed to the pre-organization of the MOE-modified strand into an A-form geometry due to the C3'-endo sugar pucker. oup.com This reduces the entropic cost of duplex formation. The increase in Tm is generally in the range of 0.9 to 1.6 °C per modification. biosearchtech.com While the 2'-MOE modification provides a substantial increase in duplex stability, it is noted to be less than that of a 2'-Fluoro modification, which can increase the Tm by approximately 2.5 °C per modification. biosearchtech.com

The stabilizing effect of the 2'-MOE modification has been shown to be beneficial in the context of antisense oligonucleotides, where high affinity for the target mRNA is desirable. idtdna.com While the impact on triplex stability is less extensively documented, the general principles of enhanced binding affinity and pre-organization suggest a favorable contribution to the stability of triplex structures as well.

Table 2: Impact of 2'-Modifications on Duplex Melting Temperature (ΔTm)

ModificationΔTm per Modification (°C)Reference
2'-O-Methoxyethyl (MOE)+0.9 to +1.6 biosearchtech.com
2'-O-Methyl (2'-OMe)Similar to 2'-MOE biosearchtech.com
2'-Fluoro (2'-F)+2.5 biosearchtech.com

Characterization of G-Quadruplex Structures Incorporating 2'-O-Methoxyethyl Modified Nucleosides

G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. wikipedia.org These structures are involved in various biological processes and are considered potential therapeutic targets. nih.govmdpi.com While various chemical modifications, such as locked nucleic acids (LNA) and 2'-O-methyl-RNA, have been explored for their ability to target and stabilize G-quadruplexes, there is a notable lack of reported applications for 2'-O-methoxyethyl modified nucleosides in this specific context. nih.gov

The existing literature on G-quadruplex targeting predominantly focuses on other types of modified oligonucleotides. nih.gov Therefore, the characterization and potential effects of incorporating this compound or other MOE-modified nucleosides into G-quadruplex structures remain an area for future investigation.

Analysis of Hydration Patterns and Molecular Stacking Interactions within Modified Nucleic Acid Structures

The hydration of nucleic acids plays a crucial role in their structure and stability. lsbu.ac.uk Crystal structure analysis of a fully modified 2'-O-methoxyethyl-RNA duplex revealed that the MOE substituents are extensively hydrated. nih.gov The MOE side chain projects into the minor groove of the duplex, and its oxygen atoms are capable of forming water-mediated interactions with the phosphate backbone. oup.com This specific hydration pattern, which can bridge the substituent and phosphate oxygen atoms in the minor groove, may contribute to the high nuclease resistance of MOE-RNA. nih.gov

Spectroscopic Characterization Techniques in Chemical and Biochemical Research

Circular Dichroism (CD) Spectroscopy for Stereochemical and Spatial Arrangement Determination

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides critical information about the stereochemistry and conformational properties of chiral molecules like nucleosides. The CD spectrum of a molecule is sensitive to the spatial arrangement of its chromophores and their interactions.

In the case of 2-Amino-2'-O-(2-methoxyethyl)adenosine, CD spectroscopy is instrumental in confirming the identity of the 2'-O- and 3'-O-isomers that can arise during synthesis. Research has shown that the CD spectra of the isomeric 2'-O-(2-methoxyethyl) and 3'-O-(2-methoxyethyl) purine (B94841) nucleosides are practically identical, which implies a similar spatial arrangement of the chromophores. biosynth.com

Key Features of the CD Spectrum of this compound:

Spectral RegionObserved FeatureInterpretation
~210-230 nmPositive Cotton EffectCorresponds to electronic transitions in the purine base.
~260-280 nmNegative Cotton EffectCorresponds to electronic transitions in the purine base.

This table is a generalized representation based on typical nucleoside CD spectra and the information from reference biosynth.com.

Application of Other Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to identify the connectivity of atoms and the stereochemistry of the ribose sugar.

While a specific, publicly available NMR data table for this compound is not readily found, the expected chemical shifts can be inferred from closely related structures. For example, the protons of the methoxyethyl group would appear as a characteristic set of signals in the upfield region of the ¹H NMR spectrum.

Expected ¹H NMR Chemical Shift Ranges for this compound:

ProtonExpected Chemical Shift (ppm)Multiplicity
H-8 (purine)~8.0s
H-2 (purine)--
NH₂ (amino)~6.8br s
H-1' (ribose)~5.8d
Ribose Protons (H-2', H-3', H-4', H-5')~3.9 - 4.5m
Methoxyethyl Protons (CH₂)~3.4 - 3.7m
Methoxy Protons (CH₃)~3.2s

This table is an estimation based on data from related compounds and general knowledge of nucleoside NMR spectra.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation analysis, thereby confirming its identity and assessing its purity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule.

For this compound (molecular formula C₁₃H₂₀N₆O₅), the expected monoisotopic mass is approximately 340.1495 Da. The observation of this molecular ion peak (or its protonated form [M+H]⁺ at m/z 341.1573) is a primary indicator of the successful synthesis of the target compound.

Fragmentation patterns in MS/MS experiments can further confirm the structure. A characteristic fragmentation would be the cleavage of the glycosidic bond, resulting in a fragment corresponding to the 2-aminopurine (B61359) base and another corresponding to the 2'-O-(2-methoxyethyl)ribose sugar.

Biochemical and Molecular Mechanism Investigations in Research Models

Role as a Purine (B94841) Nucleoside Analog in Modulating Cellular Pathways

2-Amino-2'-O-(2-methoxyethyl)adenosine is classified as a purine nucleoside analog. medchemexpress.commedchemexpress.com Purine nucleoside analogs are a class of compounds that mimic naturally occurring purine nucleosides, such as adenosine (B11128) and guanosine (B1672433). Due to this structural similarity, they can be recognized and processed by cellular enzymes involved in nucleic acid synthesis and other metabolic pathways. The introduction of modifications, such as the 2'-O-methoxyethyl (2'-MOE) group, enhances the therapeutic properties of these analogs, including increased stability and binding affinity to target molecules. idtdna.com

In a cellular context, these analogs can interfere with various signaling and metabolic pathways. For instance, adenosine analogs can influence pathways regulated by adenosine, which plays a role in cell metabolism through the regulation of RNA and DNA production. biosynth.com The antitumor activity of purine nucleoside analogs in targeting certain lymphoid malignancies is a key area of research. medchemexpress.commedchemexpress.com The mechanism often involves the disruption of normal cellular processes, leading to effects such as the inhibition of cell growth or the induction of cell death in cancer cells. The cytotoxicity of adenosine analogs like 2-chloro-2'-deoxyadenosine (cladribine) is dependent on its conversion to the active 5'-triphosphate form within lymphocytes. nih.gov This active metabolite can then interfere with critical cellular functions. nih.gov

The 2'-O-methoxyethyl modification is a significant feature in second-generation antisense oligonucleotides (ASOs), where it increases resistance to degradation by nucleases and improves the half-life of the molecule in tissues. biosearchtech.com This modification allows the analog to persist in a cellular environment and effectively modulate target pathways.

Molecular Mechanisms of Action in the Context of DNA Synthesis Modulation (e.g., inhibition)

A primary anticancer mechanism associated with purine nucleoside analogs is the inhibition of DNA synthesis. medchemexpress.commedchemexpress.com This inhibition is a critical factor in their effectiveness against rapidly dividing cancer cells. The process typically begins with the cellular uptake of the nucleoside analog. Inside the cell, enzymes such as deoxycytidine kinase phosphorylate the analog. nih.gov For example, the adenosine analog 2-chloro-2'-deoxyadenosine is converted into its 5'-triphosphate metabolite, 2CdATP. nih.gov

This activated triphosphate form can then act as a competitive inhibitor of DNA polymerases, enzymes essential for the replication of DNA. By incorporating into the growing DNA strand, the analog can lead to chain termination, effectively halting DNA synthesis. nih.gov The presence of the modified sugar, such as the 2'-O-(2-methoxyethyl) group, can create steric hindrance that prevents the proper addition of the next nucleotide, thereby blocking the extension of the DNA chain.

Mechanism Description Key Cellular Component Outcome
Competitive InhibitionThe triphosphate form of the analog competes with natural dNTPs for the active site of DNA polymerases.DNA PolymeraseHalting of DNA chain elongation.
DNA Chain TerminationIncorporation of the analog into the DNA strand prevents further extension of the chain. nih.govGrowing DNA StrandInhibition of DNA replication. nih.gov
dNTP Pool ImbalanceAccumulation of the analog triphosphate disrupts the normal concentrations of cellular dNTPs.Deoxynucleoside Triphosphates (dNTPs)Impaired DNA synthesis and repair.
DNA Strand BreaksThe presence of the analog in DNA can lead to the formation of breaks in the DNA backbone. nih.govDNAActivation of DNA damage response pathways. nih.gov

In Vitro Studies on the Induction of Apoptosis in Cellular Systems

In addition to inhibiting DNA synthesis, purine nucleoside analogs, including this compound, are known to induce apoptosis, or programmed cell death, in various cell systems. medchemexpress.commedchemexpress.com This is a key mechanism underlying their anticancer effects. Apoptosis is a controlled process of cell dismantling that avoids the inflammatory response associated with necrosis.

Studies on related adenine (B156593) deoxynucleosides, such as 2-chloro-2'-deoxyadenosine (2CdA), have shown that their 5'-triphosphate metabolites can directly trigger the apoptotic cascade. nih.gov For instance, 2CdATP, in a manner similar to dATP, can cooperate with cytochrome c and Apoptotic protease activating factor-1 (Apaf-1) in a cell-free system to activate caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov The activation of caspases leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological and biochemical changes of apoptosis. nih.gov

The induction of apoptosis by these analogs can be triggered by various cellular stresses, including the DNA damage caused by the inhibition of DNA synthesis. nih.gov In non-dividing lymphocytes, the accumulation of the triphosphate analog is a primary trigger for apoptosis, which explains the efficacy of these drugs against certain types of leukemias and lymphomas. nih.gov Research on other adenosine derivatives, like N6-(2-hydroxyethyl)-adenosine, has also demonstrated the induction of apoptosis in gastric carcinoma cells through mechanisms involving endoplasmic reticulum (ER) stress and the production of reactive oxygen species. mdpi.com

Cell Line Analog/Compound Observed Effect Key Findings
Lymphoid and non-lymphoid tumor cellsApo-2 ligand (related cytokine)Induction of extensive apoptosis. nih.govActs via a receptor distinct from Fas/Apo-1 and TNF receptors. nih.gov
Gastric carcinoma cells (SGC-7901, AGS)N6-(2-hydroxyethyl)-adenosineCytotoxic effects, caspase-dependent apoptosis. mdpi.comApoptosis induced via ER stress and autophagy. mdpi.com
Chronic Lymphocytic Leukemia (CLL) cells2-chloro-2'-deoxyadenosine (2CdA)Apoptosis in non-dividing lymphocytes. nih.govThe 5'-triphosphate metabolite (2CdATP) activates the caspase cascade. nih.gov

Modulation of RNase H Dependent Degradation Pathways by 2'-O-Methoxyethyl Modification

The 2'-O-methoxyethyl (2'-MOE) modification plays a crucial role in how oligonucleotides containing this analog interact with RNase H. RNase H is a cellular enzyme that specifically cleaves the RNA strand of an RNA:DNA hybrid duplex. This activity is a primary mechanism of action for first-generation antisense oligonucleotides (ASOs). idtdna.com

However, the 2'-MOE modification at the sugar moiety of a nucleotide confers RNA-like properties. idtdna.com When oligonucleotides are fully modified with 2'-MOE, the resulting hybrid duplex formed with a target mRNA is not a substrate for RNase H. idtdna.combiosearchtech.com This resistance to RNase H-mediated cleavage is a defining characteristic of second-generation ASOs containing 2'-MOE modifications. idtdna.comnih.gov

This property is strategically used in the design of different types of ASOs. For instance, "gapmer" ASOs are constructed with a central block of unmodified or phosphorothioate-modified DNA bases, which can recruit RNase H, flanked by "wings" of 2'-MOE modified nucleotides. idtdna.com These wings enhance binding affinity and nuclease resistance without interfering with the RNase H activity at the central gap. idtdna.com Conversely, steric-blocking ASOs are often fully modified with 2'-MOE to specifically avoid the degradation of the target RNA, allowing for other mechanisms of action like splicing modulation or translation arrest. idtdna.combiosearchtech.com Studies comparing phosphorothioate-modified oligodeoxynucleotides (S-ODNs) with those also containing 2'-O-methyl modifications (a similar 2'-sugar modification) showed that the hybrids formed by the latter were less sensitive to RNase H degradation. nih.gov

Examination of Steric Blocking Mechanisms in mRNA Translation, RNA Reverse Transcription, and RNA Splicing

The 2'-O-methoxyethyl (2'-MOE) modification is instrumental in the function of steric-blocking oligonucleotides. idtdna.combiosearchtech.com Unlike ASOs that trigger RNA degradation, steric-blocking oligonucleotides bind to a target pre-mRNA or mRNA and physically obstruct the binding of cellular machinery, thereby modulating gene expression without degrading the RNA template. nih.gov

mRNA Translation Inhibition: By binding to the 5' untranslated region (UTR) or near the start codon of an mRNA molecule, a 2'-MOE-modified oligonucleotide can prevent the assembly of the ribosomal complex, thus blocking the initiation of protein translation. nih.gov This steric hindrance effectively silences gene expression at the protein level.

RNA Splicing Modulation: One of the most significant applications of steric-blocking ASOs is the modulation of alternative splicing. idtdna.com These oligonucleotides can be designed to bind to specific sequences on a pre-mRNA, such as splice sites, or splicing enhancer or silencer sequences. researchgate.netmdpi.com By doing so, they can prevent splicing factors from accessing these sites, leading to the exclusion of an exon (exon skipping) or the inclusion of a previously excluded exon. nih.gov This mechanism can be used to correct splicing defects that cause genetic diseases. For example, nusinersen, an approved drug for spinal muscular atrophy, is a fully 2'-MOE-modified ASO that modulates the splicing of the SMN2 gene. biosearchtech.com

RNA Reverse Transcription: While less commonly the primary focus, steric hindrance can also interfere with reverse transcription. By binding to the RNA template, a 2'-MOE-modified oligonucleotide could physically block the processivity of reverse transcriptase, an enzyme that synthesizes DNA from an RNA template.

Process Mechanism of Steric Blockade Target Molecule Outcome
mRNA TranslationPrevents ribosome assembly and binding. nih.govmRNAInhibition of protein synthesis. nih.gov
RNA SplicingBlocks access of splicing factors to splice sites or regulatory elements. idtdna.comresearchgate.netpre-mRNAAlteration of splicing patterns (e.g., exon skipping or inclusion). nih.gov
RNA Reverse TranscriptionPhysically obstructs the movement of reverse transcriptase along the RNA template.RNA TemplateInhibition of cDNA synthesis.

Structure Activity Relationship Sar Studies and Analog Development

Systematic Modification of the 2'-O-(2-methoxyethyl) Moiety and its Functional Consequences

The 2'-O-(2-methoxyethyl) (2'-O-MOE) modification is a hallmark of second-generation antisense oligonucleotides, prized for its ability to confer desirable pharmacological properties. researchgate.net Research has shown that systematic variations of the 2'-O-alkoxy chain length have a direct and predictable impact on the functional characteristics of oligonucleotides. researchgate.net

Initial studies exploring simple 2'-O-alkoxy substitutions revealed a critical trade-off: increasing the alkyl chain length enhanced nuclease resistance but concurrently decreased the hybridization affinity for target RNA. researchgate.net This observation positioned the 2'-O-propyl modification as a temporary optimum. However, the introduction of 2'-O-alkoxyalkyl substitutions, such as the 2'-O-MOE group, represented a significant breakthrough. This class of modifications successfully uncoupled the inverse relationship between nuclease resistance and binding affinity, providing a substantial increase in both parameters. researchgate.net

The functional advantages imparted by the 2'-O-MOE moiety are multifaceted. It enhances the binding affinity of oligonucleotides to their complementary RNA targets. biosearchtech.combiosyn.com This is largely attributed to the 2'-O-MOE group's preference for an A-form, RNA-like duplex structure. biosyn.com Furthermore, this modification significantly increases the oligonucleotide's resistance to degradation by nucleases, a crucial factor for in vivo applications. biosearchtech.com The methoxyethyl group offers steric hindrance that protects against enzymatic degradation.

Below is a table summarizing the general functional consequences of modifying the 2'-position of nucleosides.

Modification TypeNuclease ResistanceBinding Affinity to RNA
Unmodified (2'-OH)LowStandard
2'-O-Alkyl (e.g., methyl, propyl)Moderate to High (increases with chain length)Decreases with chain length
2'-O-Alkoxyalkyl (e.g., MOE)HighHigh

Comparative Analysis with Other 2'-O-Modifications (e.g., 2'-O-methyl, 2'-O-[2-(methylamino)-2-oxoethyl])

To better understand the unique contributions of the 2'-O-MOE group, it is essential to compare it with other 2'-O-modifications that have been explored for therapeutic oligonucleotide development.

2'-O-methyl (2'-OMe): The 2'-O-methyl modification is another widely studied second-generation modification. nih.gov Like 2'-O-MOE, it enhances binding stability and provides nuclease resistance. nih.govresearchgate.net However, in direct comparisons, oligonucleotides modified with 2'-O-MOE have demonstrated a more consistent and potent knockdown of target gene expression than their 2'-O-methyl counterparts. While both modifications improve the therapeutic profile compared to first-generation phosphorothioate (B77711) oligonucleotides, 2'-O-MOE often provides a superior balance of activity and stability. nih.govresearchgate.net

2'-O-[2-(methylamino)-2-oxoethyl] (2'-O-NMA): The 2'-O-NMA modification has also been investigated as a potential alternative to 2'-O-MOE. Studies have shown that antisense oligonucleotides incorporating 2'-O-NMA exhibit an increased affinity for complementary RNA that is similar to that of 2'-O-MOE modified oligonucleotides. researchgate.net Furthermore, in vivo studies have demonstrated that 2'-O-NMA modified oligonucleotides can reduce target mRNA expression in a dose-dependent manner comparable to 2'-O-MOE, without significant toxicity. researchgate.net

The following table provides a comparative overview of these 2'-O-modifications.

Feature2'-O-MOE2'-O-methyl (2'-OMe)2'-O-[2-(methylamino)-2-oxoethyl] (2'-O-NMA)
Binding Affinity to RNA HighModerate to HighHigh
Nuclease Resistance HighHighHigh
In Vivo Potency High and consistentGenerally lower than 2'-O-MOESimilar to 2'-O-MOE
Toxicity LowLowLow

Exploring the Impact of the 2-Amino Group on Nucleoside and Oligonucleotide Functionality

The presence of an amino group at the 2-position of the purine (B94841) ring, as seen in 2-aminoadenosine (B16350), has significant implications for the functionality of both the individual nucleoside and the resulting oligonucleotide. nih.govmdpi.com This modification fundamentally alters the hydrogen bonding capabilities of the nucleobase.

The 2-amino group of purine bases is known to contribute to the thermodynamic stability of oligonucleotide duplexes. nih.govmdpi.com This increased stability is attributed to the formation of an additional hydrogen bond with the complementary pyrimidine (B1678525) nucleotide. mdpi.com For instance, in a DNA duplex, the 2-amino group of guanine (B1146940) forms a third hydrogen bond with cytosine, making the G-C pair more stable than the A-T pair. mdpi.com Similarly, the introduction of a 2-amino group to adenosine (B11128) can enhance its binding affinity within a duplex.

From a functional perspective, the addition of a 2-amino group to dATP analogues has been shown to have a variable but often enhancing effect on polymerization efficiency, particularly when paired with a template cytosine. nih.gov This suggests that the 2-amino group can facilitate base pairing, likely through the formation of a hydrogen bond between the purine's 2-amino group and the pyrimidine's O2. nih.gov The stabilization energy provided by the 2-amino group can be influenced by factors such as salt concentration and the presence of organic solvents. nih.govmdpi.com

Design and Synthesis of Novel 2'-O-Modified Nucleoside Analogues for Research Purposes

The foundational understanding of the structure-activity relationships of 2'-O-modifications has spurred the design and synthesis of novel nucleoside analogues for further research and potential therapeutic applications. acs.orgnih.govumn.edu The goal of these efforts is often to fine-tune the properties of oligonucleotides, such as improving their potency, metabolic stability, or cellular uptake. nih.govnih.gov

The synthesis of 2'-O-MOE purine derivatives, including 2-aminoadenosine, has been achieved through methods such as the alkylation of the parent nucleoside in dimethylsulfoxide using 1-methanesulfonyloxy-2-methoxyethane as the alkylating agent. nih.gov More broadly, the synthesis of various 2'-O-modified nucleosides often involves the strategic protection and deprotection of functional groups on the sugar and base moieties to achieve the desired chemical transformation at the 2'-position. acs.org

Recent advancements have also focused on enzymatic and chemo-enzymatic approaches to synthesize 2'-O-modified nucleosides, offering alternative and potentially more efficient routes to these valuable compounds. medchemexpress.comspringernature.com The development of novel nucleoside analogues is a continuous process, driven by the need for more effective and safer oligonucleotide-based therapeutics. nih.govumn.edu These synthetic efforts are crucial for expanding the chemical toolbox available to researchers and for pushing the boundaries of nucleic acid chemistry. nih.gov

Preclinical Research and Mechanistic Insights from in Vitro Models

In Vitro Potency and Efficacy Evaluations of Modified Oligonucleotides (e.g., gene silencing, target reduction)

The incorporation of 2-amino-2'-O-(2-methoxyethyl)adenosine into antisense oligonucleotides (ASOs) has been investigated as a strategy to enhance their therapeutic properties, such as binding affinity to target RNA. The 2'-O-(2-methoxyethyl) (MOE) modification is a well-established chemical modification that increases the stability and binding affinity of ASOs. The further addition of a 2-amino group to the adenosine (B11128) base can provide an additional hydrogen bond with the target RNA, potentially leading to even greater affinity.

A key study evaluated the effect of substituting adenosine with 2-aminoadenosine (B16350) in 2'-MOE modified ASOs targeting human apolipoprotein B (ApoB) mRNA. This substitution resulted in an increase in the melting temperature (Tm) of the ASO-RNA duplex by approximately 2-3°C for each modification, indicating a stronger binding affinity. However, this enhanced affinity did not consistently translate to increased in vitro gene silencing activity. While some 2-aminoadenosine-modified ASOs demonstrated a modest improvement in their ability to reduce ApoB mRNA levels in A549 cells, others showed reduced efficacy compared to the parent ASO lacking the 2-aminoadenosine modification.

Further research explored the impact of 2-aminoadenosine substitutions in 2'-MOE ASOs designed to modulate the splicing of survival motor neuron 2 (SMN2) pre-mRNA. The objective was to promote the inclusion of exon 7, which is crucial for the production of functional SMN protein. The results revealed that the position of the 2-aminoadenosine modification within the oligonucleotide was a critical determinant of its activity. While most substitutions led to a decrease in potency, a single modification at a specific position (position 10) resulted in a 2.5-fold enhancement in potency for exon 7 inclusion when compared to the parent ASO in HeLa cells. This finding underscores the nuanced and position-dependent nature of this chemical modification on ASO efficacy.

The following interactive table summarizes the in vitro efficacy data for selected 2-aminoadenosine modified ASOs from the aforementioned research.

Oligonucleotide IDTarget GeneModificationCell LineIn Vitro Efficacy (IC₅₀)Fold Change vs. Parent ASO
Parent ASOApoB2'-MOEA54930 nM-
ASO with 2-amino-dA at position 3ApoB2'-MOE, 2-amino-dAA54925 nM1.2x improvement
ASO with 2-amino-dA at position 11ApoB2'-MOE, 2-amino-dAA54945 nM0.67x decrease
Parent ASOSMN22'-MOEHeLa4.7 nM-
ASO with 2-amino-dA at position 10SMN22'-MOE, 2-amino-dAHeLa1.9 nM2.5x improvement
ASO with 2-amino-dA at position 12SMN22'-MOE, 2-amino-dAHeLa11.2 nM0.42x decrease

Elucidation of Cellular Uptake Mechanisms in Research Cell Lines

The cellular uptake of antisense oligonucleotides is a crucial step for their therapeutic activity. For 2'-O-methoxyethyl (MOE) modified oligonucleotides, including those containing this compound, the primary pathway for productive cellular entry is believed to be receptor-mediated endocytosis. This process involves the binding of the ASO to proteins on the cell surface, which then facilitates their internalization into the cell within vesicular compartments.

While specific studies focusing exclusively on the uptake of ASOs containing this compound are not extensively available, the general mechanisms established for 2'-MOE ASOs are considered relevant. The efficiency of uptake can vary between different cell types. For instance, in hepatocytes, the asialoglycoprotein receptor (ASGPR) plays a significant role in the uptake of galactose-conjugated ASOs, a common strategy to enhance liver targeting. In other cell types, different cell surface proteins are likely involved.

Investigation of Modified Oligonucleotide Distribution Characteristics in Cellular Systems

Following cellular uptake, the intracellular distribution of antisense oligonucleotides is a key determinant of their biological activity. For 2'-MOE modified ASOs, including those with 2-aminoadenosine modifications, the ultimate destination is either the nucleus for targeting pre-mRNA or the cytoplasm for targeting mature mRNA.

Upon internalization via endocytosis, ASOs are initially localized within early endosomes. A significant fraction of these ASOs are subsequently trafficked through the endo-lysosomal pathway, moving to late endosomes and eventually to lysosomes, where they are subject to degradation by nucleases. For an ASO to be active, it must escape from these vesicular compartments into the cytoplasm or nucleus. This process of endosomal escape is considered a major rate-limiting step for the efficacy of ASOs.

The chemical modifications of an ASO, including the presence of 2'-MOE and 2-aminoadenosine, can influence its intracellular trafficking and potential for endosomal escape. While detailed studies specifically delineating the subcellular journey of ASOs containing this compound are limited, it is plausible that the modification could affect interactions with intracellular membranes and proteins, thereby modulating their distribution.

Mechanistic Pathway Analysis in Response to Modified Nucleoside Analogs in Cellular Contexts

The primary mechanism of action for many antisense oligonucleotides is the recruitment of RNase H to the ASO:RNA heteroduplex. RNase H is a cellular enzyme that cleaves the RNA strand of an RNA/DNA-like duplex, leading to the degradation of the target mRNA and a subsequent reduction in protein expression. ASOs are often designed as "gapmers," with a central block of DNA-like nucleotides that are recognized by RNase H, flanked by modified nucleotides, such as 2'-MOE, which enhance stability and binding affinity. The inclusion of this compound in the "wings" of a gapmer ASO could potentially influence the conformation of the ASO:RNA duplex and thereby modulate the efficiency of RNase H-mediated cleavage of the target RNA.

Beyond their intended antisense mechanism, modified oligonucleotides can also engage in off-target interactions that can lead to other cellular responses. For instance, certain oligonucleotide sequences and chemical modifications can be recognized by components of the innate immune system, such as Toll-like receptors (TLRs). The 2'-MOE modification is known to generally attenuate the immunostimulatory potential of ASOs compared to unmodified oligonucleotides. The specific impact of the 2-aminoadenosine modification on these off-target pathways has not been extensively characterized.

Furthermore, the introduction of modified nucleosides can alter the protein binding profile of an ASO. This could lead to the sequestration of cellular proteins, potentially interfering with their normal functions. A comprehensive understanding of the cellular response to ASOs containing this compound requires a thorough analysis of both their on-target and potential off-target activities.

Q & A

Q. What are the key synthetic pathways for 2-Amino-2'-O-(2-methoxyethyl)adenosine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step modifications of adenosine. For example, phosphorylation and methoxyethylation at the 2'-position are critical. A common approach includes:

Protection of hydroxyl groups using agents like TPDS-Cl₂ in pyridine.

Introduction of the methoxyethyl group via allylation or condensation reactions under controlled temperatures (e.g., UV irradiation with AIBN catalysis).

Deprotection and purification using reagents such as TBAF in THF.
Intermediates are characterized via NMR (to confirm substitution patterns) and mass spectrometry (for molecular weight validation). Reaction yields and purity are optimized using HPLC .

Q. How does the 2'-O-(2-methoxyethyl) modification influence the pharmacokinetics of nucleoside analogs?

  • Methodological Answer : The 2'-O-(2-methoxyethyl) group enhances metabolic stability and bioavailability by:
  • Reducing nuclease degradation : The modification sterically hinders enzymatic cleavage, as seen in antisense oligonucleotides like nusinersen .
  • Improving tissue uptake : Hydrophobic interactions from the methoxyethyl group facilitate cellular membrane penetration.
    Researchers validate these effects using radiolabeled analogs in in vivo biodistribution studies and plasma stability assays .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in cellular uptake efficiency studies of modified nucleosides?

  • Methodological Answer : Discrepancies often arise from variations in cell lines or assay conditions. To address this:

Standardize experimental models : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to compare uptake mechanisms.

Quantitative imaging : Employ confocal microscopy with fluorescently tagged analogs to track subcellular localization.

Competitive inhibition assays : Co-administer with known nucleoside transport inhibitors (e.g., dipyridamole) to identify carrier-mediated vs. passive diffusion pathways.
Cross-validation with LC-MS/MS quantification ensures accuracy .

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

  • Methodological Answer : Yield optimization involves:
  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst tuning : Transition metal catalysts (e.g., Pd/C) enhance regioselectivity during allylation.
  • Temperature gradients : Stepwise heating (e.g., 25°C → 60°C) minimizes side reactions.
    Process analytical technology (PAT ) tools, such as in-situ FTIR, monitor reaction progress in real time. Post-synthesis, column chromatography with gradient elution isolates high-purity product (>95%) .

Q. What strategies are employed to assess the metabolic stability of this compound in biological systems?

  • Methodological Answer : Stability is evaluated using:

Liver microsome assays : Incubate the compound with human or rodent microsomes, followed by LC-MS analysis to quantify degradation products.

Plasma stability tests : Monitor intact compound levels in plasma over 24 hours using UHPLC-QTOF .

In vivo pharmacokinetics : Administer radiolabeled compound and measure half-life (t₁/₂) via scintillation counting of blood/tissue samples.
Data interpretation requires normalization to control compounds (e.g., unmodified adenosine) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the cytotoxicity of this compound in different cancer models?

  • Methodological Answer : Contradictions may stem from:
  • Cell-specific metabolic pathways : Certain cancers (e.g., leukemias) overexpress nucleoside kinases, enhancing prodrug activation.
  • Assay sensitivity : Use MTT assays alongside clonogenic survival tests to confirm dose-response relationships.
  • Off-target effects : Perform RNA-seq profiling to identify unintended gene regulation by the analog.
    Meta-analysis of public datasets (e.g., CCLE) can correlate cytotoxicity with genetic biomarkers .

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